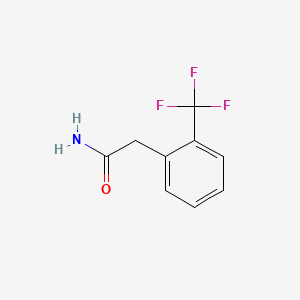

2-(2-(Trifluoromethyl)phenyl)acetamide

Descripción general

Descripción

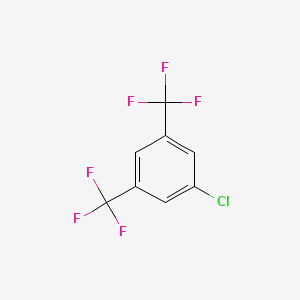

2-(2-(Trifluoromethyl)phenyl)acetamide is a chemical compound with the CAS Number: 34779-65-2. Its molecular weight is 203.16 . It is a solid at room temperature .

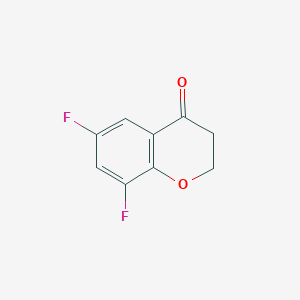

Molecular Structure Analysis

The InChI code for 2-(2-(Trifluoromethyl)phenyl)acetamide is 1S/C9H8F3NO/c10-9(11,12)7-4-2-1-3-6(7)5-8(13)14/h1-4H,5H2,(H2,13,14) .Physical And Chemical Properties Analysis

2-(2-(Trifluoromethyl)phenyl)acetamide is a solid at room temperature . It has a molecular weight of 203.16 .Aplicaciones Científicas De Investigación

Agrochemical Applications

2-(Trifluoromethyl)phenylacetamide derivatives, also known as trifluoromethylpyridines (TFMP), are widely used in the agrochemical industry . They are primarily used for the protection of crops from pests . Over 20 new TFMP-containing agrochemicals have been introduced to the market .

Pharmaceutical Applications

TFMP derivatives are also used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Veterinary Applications

In the veterinary industry, two products containing the TFMP moiety have been granted market approval . These products are used for various treatments in animals .

Synthesis of Active Ingredients

TFMP is a key structural motif in active agrochemical and pharmaceutical ingredients . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .

Antibacterial Activity

N-4-(N-2-(trifluoromethylphenyl))sulfamoyl amide derivatives, which can be synthesized using 2-(Trifluoromethyl)phenylacetamide, have shown significant antibacterial activity . One of the derivatives, 5-Nitro-N-(4-(N-(2-(trifluoromethyl)phenyl)sulfamoyl)phenyl)furan-2-carboxamide, exhibited the highest activity .

Antitubercular Activities

A novel series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide compounds, which can be designed using 2-(Trifluoromethyl)phenylacetamide, have shown potent or moderate activity against M. tuberculosis H37Rv .

These are just a few of the many potential applications of 2-(Trifluoromethyl)phenylacetamide in scientific research. It’s expected that many novel applications of this compound will be discovered in the future .

Safety and Hazards

The safety data sheet for a similar compound, 2-[2-(Trifluoromethyl)phenyl]ethylamine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Mecanismo De Acción

Mode of Action

It’s known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This group has been shown to interact with various targets, leading to changes in their function .

Biochemical Pathways

It’s known that compounds with a trifluoromethyl group can affect various biochemical pathways, depending on their specific targets .

Result of Action

It’s known that compounds with a trifluoromethyl group can have various effects at the molecular and cellular level, depending on their specific targets .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(Trifluoromethyl)phenylacetamide . For instance, the chemical shift of trifluoromethyl tags in proteins, which can be used to elucidate distinct protein conformers or states, is sensitive to subtle changes in the local dielectric and magnetic shielding environment .

Propiedades

IUPAC Name |

2-[2-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO/c10-9(11,12)7-4-2-1-3-6(7)5-8(13)14/h1-4H,5H2,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBYZOKNDDRTADS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90188326 | |

| Record name | 2-(2-(Trifluoromethyl)phenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(Trifluoromethyl)phenyl)acetamide | |

CAS RN |

34779-65-2 | |

| Record name | 2-(Trifluoromethyl)benzeneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34779-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-(Trifluoromethyl)phenyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034779652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-(Trifluoromethyl)phenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-(trifluoromethyl)phenyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.448 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

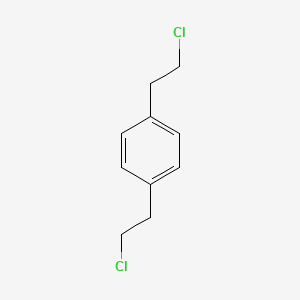

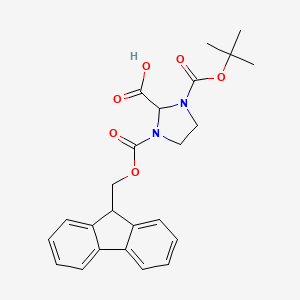

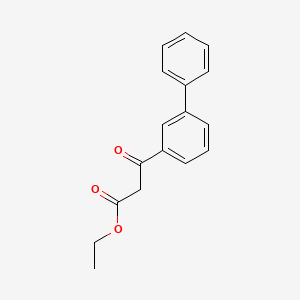

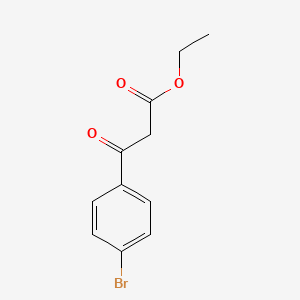

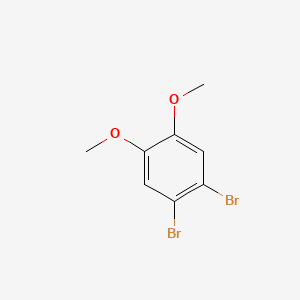

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does CHMFL-FLT3-335 interact with its target, FLT3-ITD, and what are the downstream effects?

A: CHMFL-FLT3-335 acts as a potent and selective inhibitor of FMS-like tyrosine kinase 3 with internal tandem duplication (FLT3-ITD) mutations []. It demonstrates a higher affinity for the mutated FLT3-ITD kinase compared to the wild-type FLT3, resulting in selective inhibition of the overactive FLT3-ITD signaling pathway.

- Suppression of FLT3 kinase phosphorylation: CHMFL-FLT3-335 directly binds to the kinase domain of FLT3-ITD, preventing its phosphorylation and subsequent activation [].

- Inhibition of downstream signaling pathways: Blocking FLT3-ITD phosphorylation disrupts downstream signaling cascades responsible for cell proliferation and survival, including the STAT5, ERK, and AKT pathways [].

- Induction of apoptosis: By interfering with pro-survival signals, CHMFL-FLT3-335 promotes programmed cell death (apoptosis) in FLT3-ITD-positive leukemia cells [].

- Cell cycle arrest: CHMFL-FLT3-335 treatment leads to cell cycle arrest in the G0/G1 phase, preventing further proliferation of leukemia cells [].

Q2: What in vitro and in vivo efficacy data are available for CHMFL-FLT3-335?

A: The research article [] presents promising in vitro and in vivo efficacy data for CHMFL-FLT3-335:

- Potent antiproliferative activity: CHMFL-FLT3-335 exhibited potent growth inhibition against various FLT3-ITD-positive AML cell lines, with GI50 values in the nanomolar range [].

- Selectivity over FLT3-wildtype cells: Importantly, CHMFL-FLT3-335 showed significantly less activity against FLT3-wildtype cells, highlighting its selectivity for the mutated kinase [].

- Efficacy in primary patient samples: CHMFL-FLT3-335 effectively inhibited the proliferation of primary AML cells harboring FLT3-ITD mutations, further supporting its therapeutic potential in a clinically relevant setting [].

- Tumor growth inhibition in a xenograft model: In a mouse xenograft model using the MV4-11 cell line (FLT3-ITD positive), CHMFL-FLT3-335 demonstrated significant suppression of tumor growth, supporting its in vivo efficacy [].

- Favorable pharmacokinetic profile: The study also reported favorable pharmacokinetic properties of CHMFL-FLT3-335, including a suitable half-life and exposure levels, which are crucial for achieving therapeutic efficacy in vivo [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.